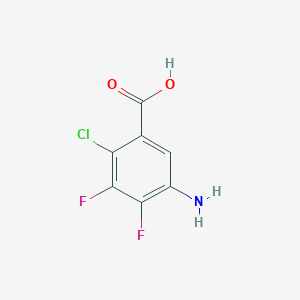

5-Amino-2-chloro-3,4-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

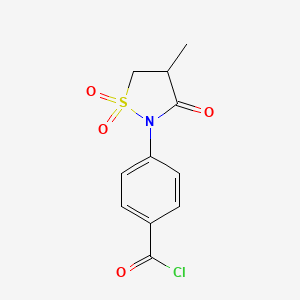

5-Amino-2-chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 1783784-10-0. It has a molecular weight of 207.56 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF2NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13). The InChI key is HYCMZTDWYRDTQL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis of Medical Intermediates 5-Amino-2-chloro-3,4-difluorobenzoic acid has been studied for its potential in the synthesis of medical intermediates. A study explored the synthesis of 2-chloro-4,5-difluorobenzoic acids, demonstrating its utility as a new medical intermediate. This synthesis involved chlorination, acylation, oxidation, and purification processes, achieving high product purity and yield (Cui, 2003).

Development of Antibiotics The compound has been implicated in the biosynthesis and synthesis of antibiotics. Research on the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, necessary for antibiotic biosynthesis, showcased the relevance of such compounds in developing important classes of antibiotics (Becker, 1984).

Organometallic Synthesis Methods Modern organometallic synthesis methods have utilized this compound derivatives. These methods involve converting 1,3-difluorobenzene into various benzoic acids, demonstrating the flexibility and utility of such compounds in chemical synthesis (Schlosser & Heiss, 2003).

Synthesis of Anti-Cancer Drug Intermediates The compound has been used in the synthesis of intermediates for anti-cancer drugs. One study detailed the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase inhibiting anti-cancer drugs, starting from 2-amino-5-methylbenzoic acid (Cao Sheng-li, 2004).

Characterization and Spectroscopic Analysis The compound's variants have been extensively analyzed using spectroscopic methods, providing insights into their structural and electronic properties. Studies have used techniques like FTIR, FT-Raman, UV, and NMR to analyze related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, enhancing understanding of their molecular characteristics (Poiyamozhi et al., 2012).

Research in Molecular Liquids Research has also delved into the solubility and interaction of similar compounds in molecular liquids. This includes studying how this compound derivatives interact in different solvent systems, which is crucial for understanding their behavior in various chemical and biological environments (Hart et al., 2015).

Properties

IUPAC Name |

5-amino-2-chloro-3,4-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCMZTDWYRDTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)

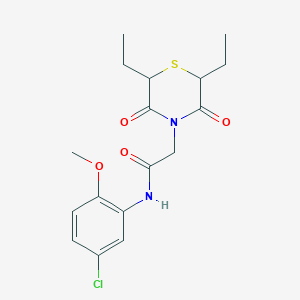

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)

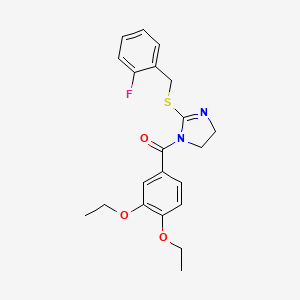

![N-(2,3-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812102.png)

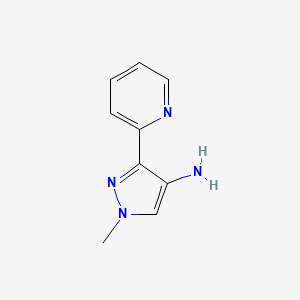

![6-Fluoro-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-1,3-benzoxazole](/img/structure/B2812106.png)